(E)-[2-(3-chlorophenyl)-4,5-dioxo-1-(pyrimidin-1-ium-2-yl)pyrrolidin-3-ylidene](phenyl)methanolate
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Overview
Description
4-benzoyl-5-(3-chlorophenyl)-3-hydroxy-1-(pyrimidin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrol-2-one core structure, which is substituted with various functional groups, including a benzoyl group, a chlorophenyl group, a hydroxy group, and a pyrimidinyl group. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-5-(3-chlorophenyl)-3-hydroxy-1-(pyrimidin-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrol-2-one core, followed by the introduction of the benzoyl, chlorophenyl, hydroxy, and pyrimidinyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors, automated control systems, and advanced purification techniques to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-5-(3-chlorophenyl)-3-hydroxy-1-(pyrimidin-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzoyl group may produce a secondary alcohol.
Scientific Research Applications
4-benzoyl-5-(3-chlorophenyl)-3-hydroxy-1-(pyrimidin-2-yl)-2,5-dihydro-1H-pyrrol-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-benzoyl-5-(3-chlorophenyl)-3-hydroxy-1-(pyrimidin-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-benzoyl-5-(3-chlorophenyl)-3-hydroxy-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
4-benzoyl-5-(3-chlorophenyl)-3-hydroxy-1-(pyrimidin-4-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with the pyrimidinyl group at a different position.
Uniqueness
The uniqueness of 4-benzoyl-5-(3-chlorophenyl)-3-hydroxy-1-(pyrimidin-2-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and their positions on the pyrrol-2-one core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C21H14ClN3O3 |
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Molecular Weight |
391.8 g/mol |
IUPAC Name |
(4E)-5-(3-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-pyrimidin-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H14ClN3O3/c22-15-9-4-8-14(12-15)17-16(18(26)13-6-2-1-3-7-13)19(27)20(28)25(17)21-23-10-5-11-24-21/h1-12,17,26H/b18-16+ |
InChI Key |
ZKNXCFAOEQFUFO-FBMGVBCBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CC=N3)C4=CC(=CC=C4)Cl)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CC=N3)C4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
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